molecular formula C9H14O4 B2748121 rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]aceticacid,cis CAS No. 169873-12-5

rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]aceticacid,cis

Cat. No.: B2748121
CAS No.: 169873-12-5
M. Wt: 186.207
InChI Key: JBUWQYIGDSLUJI-FSPLSTOPSA-N
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Description

rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis: is a chemical compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol . This compound is known for its unique cyclopropyl structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis typically involves the cyclopropanation of suitable precursors followed by esterification and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of strong bases or acids to facilitate the cyclopropanation and esterification steps.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can impart rigidity to the molecule, influencing its binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets .

Comparison with Similar Compounds

  • 2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, trans
  • 2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]propanoic acid

Comparison: rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis is unique due to its cis configuration, which can influence its reactivity and interactions compared to its trans isomer. The presence of the cyclopropyl group also distinguishes it from other similar compounds, imparting distinct chemical and biological properties .

Properties

IUPAC Name

2-[(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h5,7H,4H2,1-3H3,(H,10,11)/t5-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUWQYIGDSLUJI-FSPLSTOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)OC)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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